2'-Fluoro-6'-(trifluoromethyl)acetophenone

Catalog No.
S708252
CAS No.
174013-29-7
M.F
C9H6F4O
M. Wt
206.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2'-Fluoro-6'-(trifluoromethyl)acetophenone

CAS Number

174013-29-7

Product Name

2'-Fluoro-6'-(trifluoromethyl)acetophenone

IUPAC Name

1-[2-fluoro-6-(trifluoromethyl)phenyl]ethanone

Molecular Formula

C9H6F4O

Molecular Weight

206.14 g/mol

InChI

InChI=1S/C9H6F4O/c1-5(14)8-6(9(11,12)13)3-2-4-7(8)10/h2-4H,1H3

InChI Key

IYMYYQMPOBPRPU-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=CC=C1F)C(F)(F)F

Canonical SMILES

CC(=O)C1=C(C=CC=C1F)C(F)(F)F

Aryl Fluorinated Building Block

2'-Fluoro-6'-(trifluoromethyl)acetophenone is classified as an aryl fluorinated building block. This means it's a chemical compound containing a fluorinated aromatic ring (aryl) and an acetyl functional group (building block) [, ]. Due to the presence of the fluorine atom and the trifluoromethyl group, this molecule possesses unique properties that make it valuable in various scientific research applications.

Potential Applications in Organic Synthesis

The specific research applications of 2'-Fluoro-6'-(trifluoromethyl)acetophenone haven't been extensively explored in scientific literature. However, its structural features suggest potential applications in organic synthesis, particularly as a precursor for the synthesis of more complex molecules [, , ].

  • Fluorine's Role: The presence of fluorine can influence the reactivity of the molecule, making it more susceptible to certain types of chemical reactions. This can be advantageous in the design and synthesis of novel functional materials [].
  • Trifluoromethyl Group's Influence: The trifluoromethyl group (CF3) is a strong electron-withdrawing group, which can affect the electronic properties of the molecule. This can be useful in controlling the regioselectivity (directing the position) of further chemical transformations [, ].

2'-Fluoro-6'-(trifluoromethyl)acetophenone is an aromatic compound characterized by the presence of a fluorine atom at the 2' position and a trifluoromethyl group at the 6' position of the acetophenone structure. This compound is notable for its unique electronic properties and reactivity, which are influenced by the electronegative fluorine atoms. The molecular formula of 2'-Fluoro-6'-(trifluoromethyl)acetophenone is C9H6F4O, and it serves as a significant building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

  • Potential irritant: Fluorinated compounds can be irritating to the skin, eyes, and respiratory system.
  • Proper handling: Standard laboratory practices for handling organic chemicals should be followed, including wearing gloves, safety glasses, and working in a fume hood.

The reactivity of 2'-Fluoro-6'-(trifluoromethyl)acetophenone is largely attributed to the electron-withdrawing nature of the trifluoromethyl group, which enhances electrophilic substitution reactions. In polar solvents like dimethyl sulfoxide (DMSO), this compound exhibits increased reactivity due to solvation effects that stabilize transition states during reactions . Common reactions include:

  • Electrophilic Aromatic Substitution: The compound can undergo substitutions at the aromatic ring, facilitated by the presence of the trifluoromethyl group.
  • Nucleophilic Addition: The carbonyl group in acetophenone can participate in nucleophilic addition reactions, making it a versatile intermediate in synthetic pathways.

The synthesis of 2'-Fluoro-6'-(trifluoromethyl)acetophenone typically involves several steps, including halogenation and acylation reactions. A common synthetic route includes:

  • Halogenation: Starting with acetophenone, fluorination can be achieved using fluorinating agents under controlled conditions.
  • Trifluoromethylation: The introduction of the trifluoromethyl group can be accomplished through various methods such as using trifluoromethylating reagents (e.g., trifluoromethyl iodide).
  • Purification: The final product is purified through recrystallization or chromatography to obtain high-purity 2'-Fluoro-6'-(trifluoromethyl)acetophenone .

2'-Fluoro-6'-(trifluoromethyl)acetophenone finds application in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
  • Agrochemicals: The compound is utilized in developing pesticides and herbicides due to its chemical stability and reactivity.
  • Material Science: Its unique properties make it suitable for use in specialized materials and coatings.

Interaction studies involving 2'-Fluoro-6'-(trifluoromethyl)acetophenone focus on its binding affinities with various biological targets. Preliminary studies suggest that the presence of fluorine atoms enhances lipophilicity, potentially affecting membrane permeability and interaction with proteins or enzymes. Further research is needed to establish detailed interaction profiles and mechanisms .

Several compounds share structural similarities with 2'-Fluoro-6'-(trifluoromethyl)acetophenone, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
4-FluoroacetophenoneFluorine at para positionIncreased electrophilicity due to para substitution
3-TrifluoromethylacetophenoneTrifluoromethyl at meta positionEnhanced stability and reactivity compared to acetophenone
2',4'-DifluoroacetophenoneTwo fluorine substituentsPotentially more reactive due to multiple electron-withdrawing groups
4-TrifluoromethylphenolTrifluoromethyl at para positionExhibits phenolic properties with potential antioxidant activity

Each of these compounds has distinct electronic characteristics influenced by their substituents, affecting their reactivity and applications in synthetic chemistry.

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2'-Fluoro-6'-(trifluoromethyl)acetophenone

Dates

Modify: 2023-08-15

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